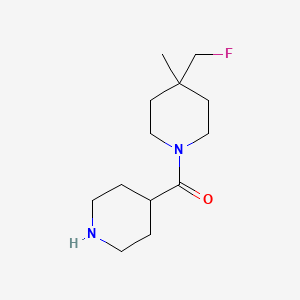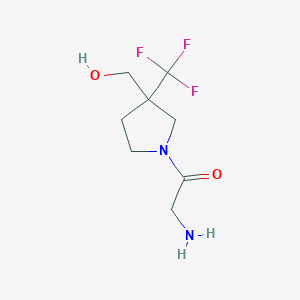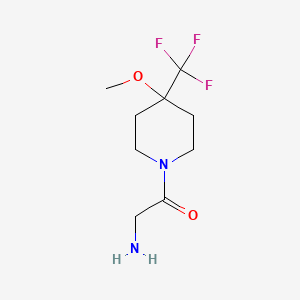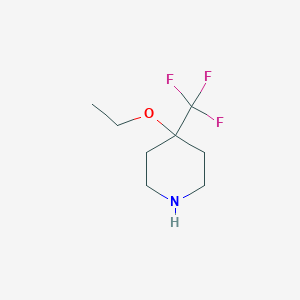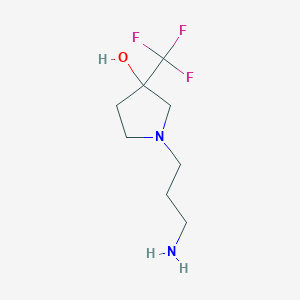
1-(3-Aminopropyl)-3-(trifluoromethyl)pyrrolidin-3-ol
Descripción general
Descripción
1-(3-Aminopropyl)-3-(trifluoromethyl)pyrrolidin-3-ol, also known as 3-Aminopropyl-3-trifluoromethylpyrrolidine (3-AP-3-TFP) is an organic compound with a variety of applications in scientific research. It is a versatile compound that can be used as a building block for a range of organic compounds, and is also used as a ligand for metal complexes. It has been studied for its potential as an anti-inflammatory agent, and has been used in a variety of lab experiments.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have been developing new synthetic routes and methodologies to create derivatives of pyrrolidin-2-ones and related compounds due to their presence in many natural products and biologically active molecules. These efforts aim at introducing various substituents to the pyrrolidin nucleus to craft new medicinal molecules with enhanced biological activity. For instance, Rubtsova et al. (2020) synthesized derivatives by reacting methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and 1-amino-2-hydroxypropane or 3-amino-1-hydroxypropane, demonstrating the structural flexibility and potential for biological applications of these compounds Rubtsova et al., 2020.
Chemical Properties and Biological Activity
The study of the chemical properties and potential biological activity of pyrrolidin derivatives is another significant area of application. Research into the regiochemistry of reactions involving amines and trifluoromethyl-β-diketones has highlighted the importance of trifluoromethyl groups in modifying the electrophilicity and basicity of compounds, which is crucial for designing drugs with specific actions De Rosa et al., 2015.
Potential Medical Value
Compounds derived from 1-(3-Aminopropyl)-3-(trifluoromethyl)pyrrolidin-3-ol have shown promise in medicinal chemistry. For example, an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence has been developed to synthesize pyrrolidine derivatives with potential medical value, demonstrating the ability of these compounds to serve as building blocks for drugs with trifluoromethyl groups Zhi et al., 2016.
Influenza Neuraminidase Inhibitors
One of the most notable applications is the discovery of potent inhibitors of influenza neuraminidase, highlighting the therapeutic potential of trifluoromethyl-substituted pyrrolidines. The design and synthesis of these inhibitors are based on the structural information of the neuraminidase active site, demonstrating the critical role of trifluoromethyl-substituted pyrrolidines in antiviral drug development Wang et al., 2001.
Propiedades
IUPAC Name |
1-(3-aminopropyl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O/c9-8(10,11)7(14)2-5-13(6-7)4-1-3-12/h14H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXBOXSETKSVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





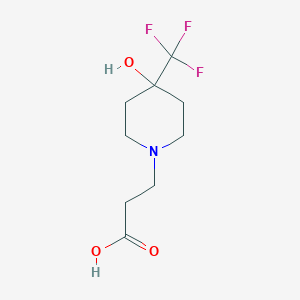
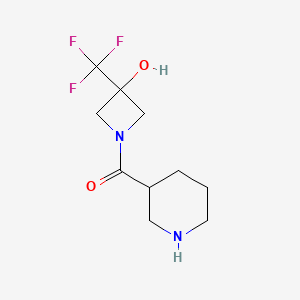

![2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1477366.png)
![7-methyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477368.png)

